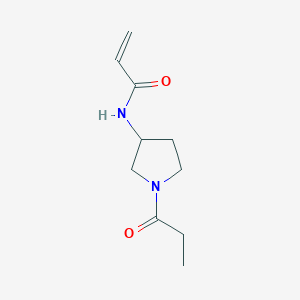

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Methylamino)oxetane-3-carboxylic acid hydrochloride” is a chemical compound . It is a derivative of oxetane-3-carboxylic acid , which is a heterocyclic building block . Oxetane-containing compounds (OCC) are found in nature and are produced by microorganisms, marine invertebrates, and algae . They are of great interest as potential pharmacophores with a significant spectrum of biological activities .

Synthesis Analysis

The synthesis of oxetane derivatives often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . This process can be used to incorporate alkyl substituents and access a range of oxetane derivatives . The reaction generally requires moderate heating due to the activation energy involved in the formation of the oxetane ring from an epoxide .Applications De Recherche Scientifique

Bioisosteres and Physicochemical Properties

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride and its derivatives, such as oxetan-3-ol, have been evaluated as potential bioisosteres for the carboxylic acid functional group. This assessment was part of a broader investigation into oxetane and thietane rings as surrogates for carbonyl and carboxylic acid functionalities. The study involved the design, synthesis, and evaluation of a set of model compounds for their physicochemical properties, including their application as isosteric replacements in drug design, notably in derivatives of the cyclooxygenase inhibitor, ibuprofen, to inhibit eicosanoid biosynthesis in vitro. This research suggests that oxetane-containing structures may offer promising alternatives to the traditional carboxylic acid moiety in medicinal chemistry (Lassalas et al., 2017).

Synthetic Methodologies and Chemical Reactions

Oxetane and related compounds serve as core structures in various synthetic strategies for creating complex molecules. For instance, the synthesis of spiro[cyclopropane-1,4'-oxazoline]s demonstrates the versatility of oxetane-based compounds in constructing cyclic and acyclic frameworks. These methodologies have been applied to the synthesis of compounds with potential applications in medicinal chemistry and material science. The ability to manipulate oxetane-containing compounds through reactions like Michael additions, ring closures, and coupling reactions underlines their utility in organic synthesis (Dalai et al., 2008).

Photochemical Applications

The photochemical reactivity of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride derivatives has been explored in various studies. For example, the Paternó-Büchi reaction involving silyl enol ethers and enamides in the presence of aromatic aldehydes to yield 3-(silyloxy)oxetanes and protected 3-aminooxetanes, respectively, showcases the potential of oxetane derivatives in photoinduced synthesis. These reactions provide access to structurally complex and functionally diverse oxetane derivatives, highlighting their applicability in the development of novel materials and pharmaceuticals (Vogt et al., 2009).

Biomaterials and Biomineralization

Carboxylate-containing polyamides synthesized from derivatives of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride have shown promise in the field of biomaterials, particularly in the context of biomineralization. These polymers demonstrate the ability to bind calcium ions effectively, which is a critical aspect of biomineralization processes. The study on the detection of such polyamides in calcium carbonate using solid-state NMR techniques provides insights into the potential applications of oxetane-based polymers in the development of new biomaterials (Ueyama et al., 1998).

Orientations Futures

Oxetane-containing compounds are attracting the attention of pharmacologists, physicians, and chemists as important motifs for discovering new drugs due to their interesting physicochemical properties . More than a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . Once one of them gains FDA approval, the enthusiasm toward its utility in drug discovery will grow exponentially .

Propriétés

IUPAC Name |

3-(methylamino)oxetane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c1-6-5(4(7)8)2-9-3-5;/h6H,2-3H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWJJWYYBTUBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(COC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2961513.png)

![1-(2-methoxyethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2961518.png)

![N-[1-(2,5-Dimethylphenyl)ethyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2961519.png)

![2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one](/img/structure/B2961520.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B2961524.png)

![ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2961526.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B2961528.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2961533.png)